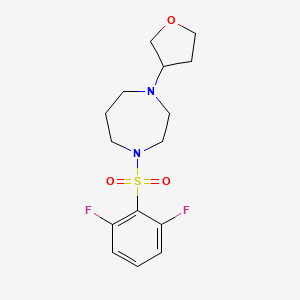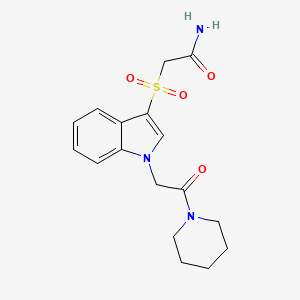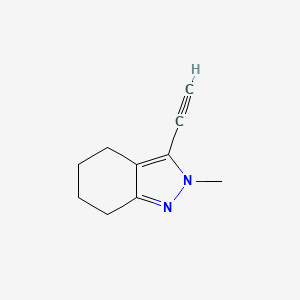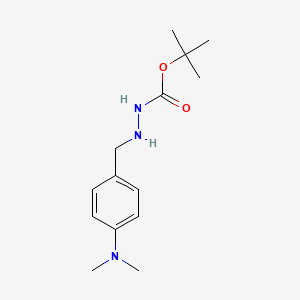
Tert-butyl 2-(4-(dimethylamino)benzyl)hydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(4-(dimethylamino)benzyl)hydrazinecarboxylate is a chemical compound with the CAS Number: 349105-62-0 . It has a molecular weight of 265.36 . The compound is typically in the form of a white to yellow solid .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C14H23N3O2 . The InChI code for this compound is 1S/C14H23N3O2/c1-14(2,3)19-13(18)16-15-10-11-6-8-12(9-7-11)17(4)5/h6-9,15H,10H2,1-5H3,(H,16,18) . This compound contains a total of 42 bonds, including 19 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 (thio-) carbamate .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 265.36 .Wissenschaftliche Forschungsanwendungen
Insecticidal Activity
- Studies have demonstrated the potential of tert-butyl hydrazinecarboxylate derivatives in the development of insecticidal agents. For instance, larvicidal activities against specific pests like the rice stem borer have been investigated, showing that the hydrophobicity and bulkiness of substituents can significantly affect insecticidal efficacy. Compounds designed with optimized substitution patterns exhibit considerable larvicidal activities, suggesting potential applications in pest control (Oikawa et al., 1994).
Organic Synthesis
- The reactivity of tert-butyl and dimethyl amino groups in the context of organic synthesis has been explored, with studies on their interactions with difunctional nucleophiles. This research sheds light on the formation of novel compounds, which might have further applications in material science or pharmacology (Gein et al., 2004).
Electron Transfer and Radical Cations
- Research on the electron transfer rates and charge-localized radical cations of compounds structurally similar to tert-butyl 2-(4-(dimethylamino)benzyl)hydrazinecarboxylate provides insights into their potential electronic applications. Such studies are foundational in understanding the electronic properties of novel compounds for applications in electronic materials or sensors (Nelsen et al., 1997).
Novel Protecting Groups in Peptide Synthesis
- The compound has been utilized in the development of novel protecting groups for the synthesis of atypical peptides, demonstrating its utility in advancing methodologies in peptide synthesis. This application is crucial for the development of new therapeutic peptides and proteins (Chan et al., 1995).
Lewis Pair Reactivity
- Investigations into the reactivity of tert-butyl hydrazine derivatives with Lewis acids and bases have shown potential applications in catalysis. Such studies are important for developing new catalytic systems with enhanced efficiency and selectivity (Uhl et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[[4-(dimethylamino)phenyl]methylamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)16-15-10-11-6-8-12(9-7-11)17(4)5/h6-9,15H,10H2,1-5H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPJOYHGNYELQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNCC1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

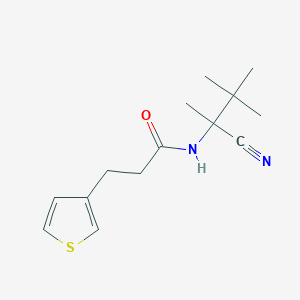
![3-((5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2867262.png)
![5-Chloro-2-[(E)-2-(2,5-difluoropyridin-4-yl)ethenyl]-1,3-benzothiazole](/img/structure/B2867263.png)
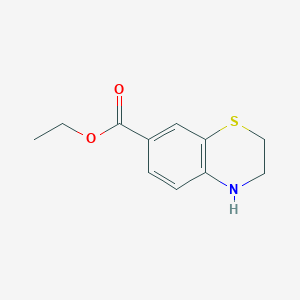
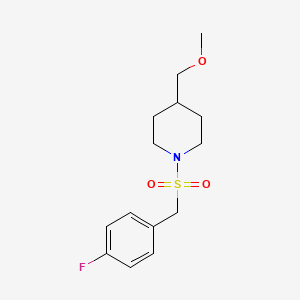
![4-[butyl(methyl)sulfamoyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2867266.png)
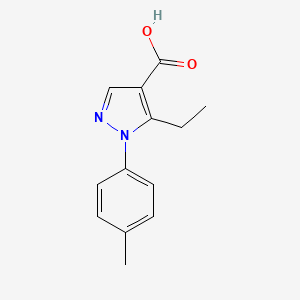
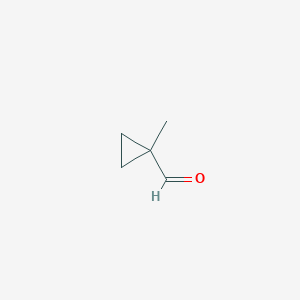
![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2867272.png)
